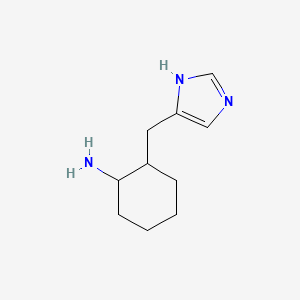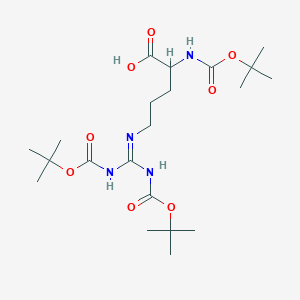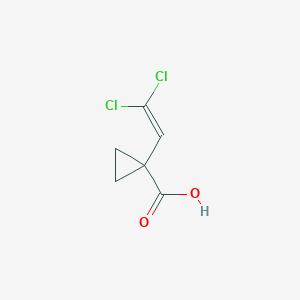
1-(2,2-Dichlorovinyl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dichlorovinyl)cyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a carboxylic acid group and a dichlorovinyl group. This compound is notable for its use in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dichlorovinyl)cyclopropanecarboxylic acid typically involves the reaction of cyclopropanecarboxylic acid with dichlorovinyl reagents under controlled conditions. One common method includes the use of a Grignard reagent, where cyclopropanecarboxylic acid is reacted with a dichlorovinyl magnesium bromide in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The process may include steps such as purification through recrystallization or distillation to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dichlorovinyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the dichlorovinyl group to a less oxidized state.
Substitution: The dichlorovinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
1-(2,2-Dichlorovinyl)cyclopropanecarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of pesticides and herbicides due to its reactive nature.
Mechanism of Action
The mechanism by which 1-(2,2-Dichlorovinyl)cyclopropanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dichlorovinyl group can form covalent bonds with active sites, inhibiting enzyme activity or altering receptor function. This interaction can disrupt biological pathways, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Cyfluthrin: A pyrethroid insecticide with a similar cyclopropane structure.
Cypermethrin: Another pyrethroid with comparable chemical properties.
Permethrin: Widely used in insect repellents and shares structural similarities.
Uniqueness
1-(2,2-Dichlorovinyl)cyclopropanecarboxylic acid is unique due to its specific dichlorovinyl substitution, which imparts distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where precise chemical behavior is required .
Properties
Molecular Formula |
C6H6Cl2O2 |
|---|---|
Molecular Weight |
181.01 g/mol |
IUPAC Name |
1-(2,2-dichloroethenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H6Cl2O2/c7-4(8)3-6(1-2-6)5(9)10/h3H,1-2H2,(H,9,10) |
InChI Key |
VNHCVSAJTOUUBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C=C(Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


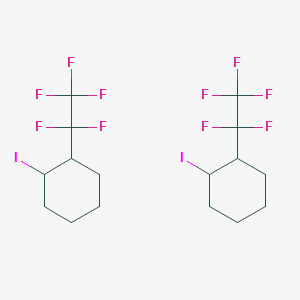
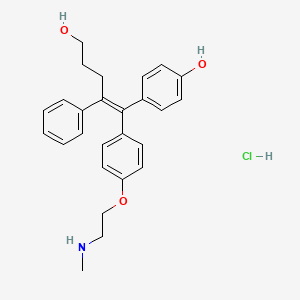
![6-Bromo-2-(methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B12821771.png)
![(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one](/img/structure/B12821779.png)
![B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid](/img/structure/B12821782.png)
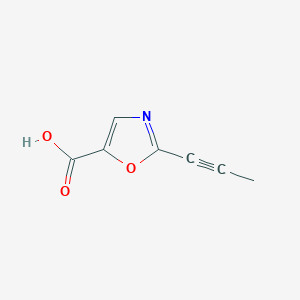
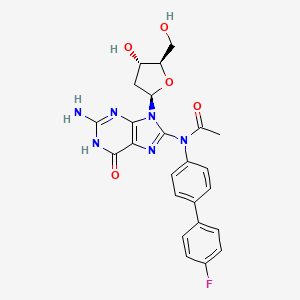
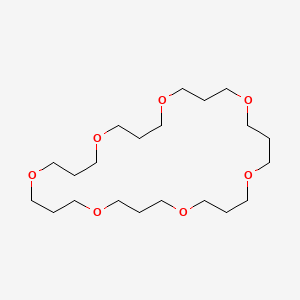
![1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol](/img/structure/B12821815.png)


